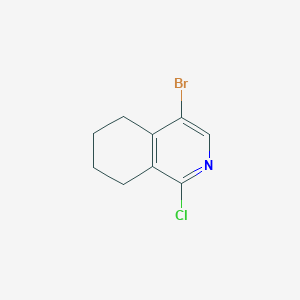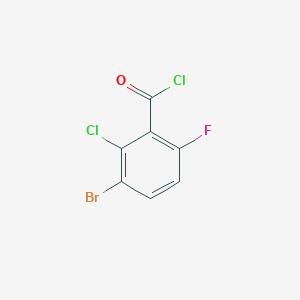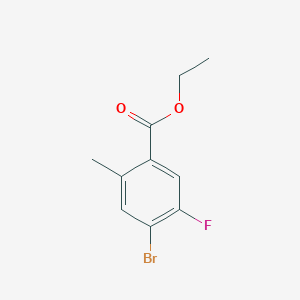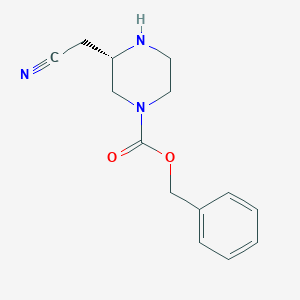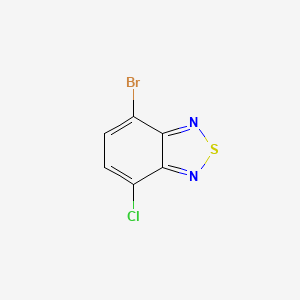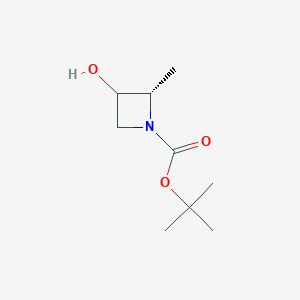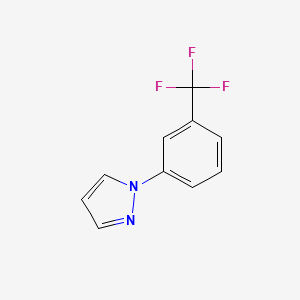![molecular formula C7H8F3NO B6305746 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide CAS No. 1877049-55-2](/img/structure/B6305746.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H7F3O2 . It has a molecular weight of 180.13 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic pentane ring with a trifluoromethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
TFMPBC has been used in various scientific research applications, including drug development, biochemical and physiological studies, and as a reagent for the synthesis of other compounds. It has been used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. It has also been used as a reagent for the synthesis of other compounds, such as trifluoromethylbicyclo[3.3.1]nonane-1-carboxamide, trifluoromethylbicyclo[3.3.1]nonane-2-carboxamide, and trifluoromethylbicyclo[3.3.1]nonane-3-carboxamide.
Mechanism of Action
The mechanism of action of TFMPBC is not yet fully understood. However, it is known that it binds to certain receptors in the body, such as the GABA receptor, and modulates the activity of these receptors. This modulation of the activity of the receptors is thought to be responsible for the biochemical and physiological effects of TFMPBC.
Biochemical and Physiological Effects
TFMPBC has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various receptors, including the GABA receptor, and to have an anxiolytic effect. It has also been shown to have anti-depressant and anti-anxiety effects. In addition, it has been shown to have neuroprotective effects, and to be a potential treatment for various neurological disorders.
Advantages and Limitations for Lab Experiments
TFMPBC has a number of advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized in high yields and with good purity. In addition, it is a versatile compound that can be used in the synthesis of various compounds, including those used in drug development, as well as in biochemical and physiological studies. However, there are some limitations to its use in lab experiments. For example, it is not known how it affects the activity of the various receptors it binds to, and it is not known how it affects the biochemical and physiological effects it has been shown to have.
Future Directions
There are a number of potential future directions for the use of TFMPBC. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies into its potential use as a treatment for various neurological disorders, such as depression and anxiety, could be conducted. Other potential future directions include further studies into its potential use as a reagent for the synthesis of other compounds, and its potential use in drug development. Finally, further studies into its potential use as a therapeutic agent for various medical conditions could also be conducted.
Synthesis Methods
TFMPBC can be synthesized from trifluoromethylbenzene and cyclopentanone in a two-step reaction. The first step involves the formation of a trifluoromethylcyclopentyl carboxylic acid by the reaction of trifluoromethylbenzene with cyclopentanone in the presence of a catalyst. The second step involves the formation of TFMPBC by the reaction of the trifluoromethylcyclopentyl carboxylic acid with an amine in the presence of a base. This method of synthesis has been used to produce TFMPBC in high yields and with good purity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSLQGUDQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




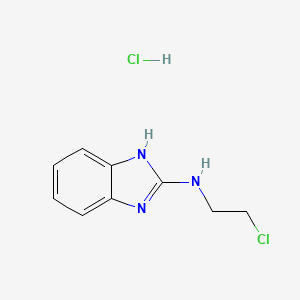

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
